molecular formula C20H20ClN3O3S B2367764 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 932460-37-2

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2367764
CAS RN: 932460-37-2
M. Wt: 417.91
InChI Key: BYXOLWYIFPADTE-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a thioether group (sulfur atom connected to two carbon atoms), an acetamide group (a carbonyl group connected to a nitrogen), and a phenyl ring with two methoxy groups attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, thioether, acetamide, and methoxy-substituted phenyl ring would all contribute to its three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions typical of aromatic compounds, while the acetamide group could be involved in reactions with nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would depend on the strengths of the intermolecular forces it can form .

Scientific Research Applications

Anticancer Potential

The compound’s structural features make it an interesting candidate for cancer research. Its imidazole ring and chlorophenyl group suggest potential interactions with cellular targets. Researchers are investigating its effects on cancer cell proliferation, apoptosis, and metastasis inhibition. Early studies indicate that it may interfere with tumor growth pathways, making it a promising lead for novel anticancer drug development .

Metabolic Disorders: Propionic Acidemia

Propionic acidemia is a rare metabolic disorder caused by a deficiency of propionyl-CoA carboxylase. Recent research has shown that this compound could serve as a potential therapeutic agent for treating propionic acidemia. It acts by modulating metabolic pathways and reducing toxic metabolite accumulation. Further studies are needed to validate its efficacy in clinical settings .

Antifungal Activity

The compound’s sulfur-containing moiety suggests antifungal properties. Researchers are exploring its effects against various fungal strains, including Candida and Aspergillus species. Preliminary results indicate inhibition of fungal growth and potential mechanisms of action related to cell membrane disruption or interference with metabolic pathways .

Neuroprotective Effects

Given its structural resemblance to certain neurotransmitters, investigations are underway to explore its neuroprotective potential. Researchers are studying its impact on neuronal survival, synaptic plasticity, and neuroinflammation. Early findings suggest that it may enhance neuronal resilience and protect against oxidative stress-induced damage .

Cardiovascular Applications

The compound’s imidazole ring and phenyl group hint at cardiovascular effects. Researchers are examining its impact on blood pressure regulation, vasodilation, and platelet aggregation. It may interact with specific receptors or enzymes involved in cardiovascular health. Clinical trials are needed to validate its efficacy and safety .

Chemical Biology and Enzyme Inhibition

Researchers are using this compound as a tool in chemical biology studies. By modifying its structure, they aim to develop selective enzyme inhibitors. Its unique scaffold allows for targeted interactions with specific enzymes, potentially leading to novel drug discovery in various therapeutic areas .

Sigma-Aldrich. 2-(2-Chlorophenyl)-4,5-dihydro-1H-imidazole AldrichCPR. Link St. Jude Children’s Research Hospital. Research reveals new treatment strategy for propionic acidemia. Link ChemicalBook. 4-CHLORO-2,5-DIMETHOXYPHENYL ISOTHIOCYANATE. Link

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if it’s highly reactive or toxic, it could pose a risk to health and safety .

Future Directions

The future research directions for this compound would depend on its current applications. If it’s a new compound, initial studies might focus on determining its properties and potential uses. If it’s already used in a particular field, future research might aim to improve its effectiveness or reduce any associated risks .

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-24-17(13-4-6-14(21)7-5-13)11-22-20(24)28-12-19(25)23-16-9-8-15(26-2)10-18(16)27-3/h4-11H,12H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXOLWYIFPADTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide

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